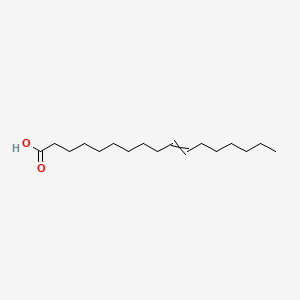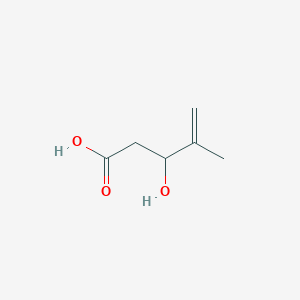
2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose is a derivative of D-galactopyranose, a monosaccharide. This compound is characterized by the presence of acetyl groups at the 2, 3, and 4 positions, and a trityl group at the 6 position. It is commonly used in organic synthesis and has significant applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose typically involves the protection of the hydroxyl groups of D-galactopyranose. The trityl group is introduced at the 6-position, followed by acetylation at the 2, 3, and 4 positions. The reaction conditions often include the use of acetic anhydride and a base such as pyridine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: The acetyl and trityl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose involves its interaction with specific molecular targets. The acetyl and trityl groups play a crucial role in modulating the compound’s reactivity and interactions with enzymes and other biomolecules. These interactions can influence various biochemical pathways, including those involved in carbohydrate metabolism .
Vergleich Mit ähnlichen Verbindungen
2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose can be compared with similar compounds such as:
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside: This compound has a similar structure but differs in the sugar moiety (glucose vs.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride: This compound has an acetamido group and is used in different synthetic applications.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C31H32O9 |
|---|---|
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R)-4,5-diacetyloxy-6-hydroxy-2-(trityloxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C31H32O9/c1-20(32)37-27-26(40-30(35)29(39-22(3)34)28(27)38-21(2)33)19-36-31(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,26-30,35H,19H2,1-3H3/t26-,27+,28+,29-,30?/m1/s1 |
InChI-Schlüssel |
IYJZHGSSURCAAP-LSZMOXLZSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)OC(=O)C)O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




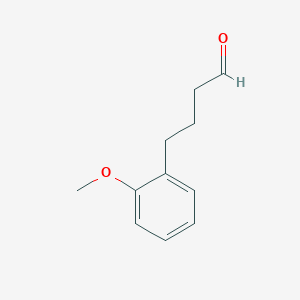
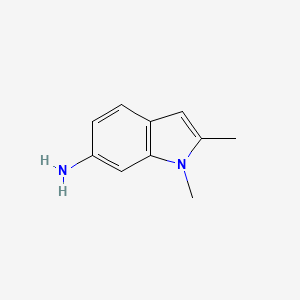
![3,6-Dioxabicyclo[3.1.0]hexane, 2H-1-benzopyran-2-one deriv.](/img/structure/B12436248.png)
![Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12436252.png)
![(1S,5S,9S)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid](/img/structure/B12436275.png)
![1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12436276.png)

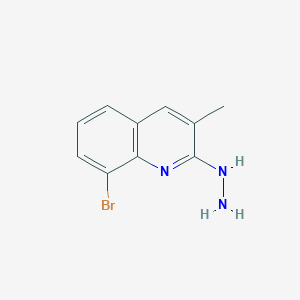
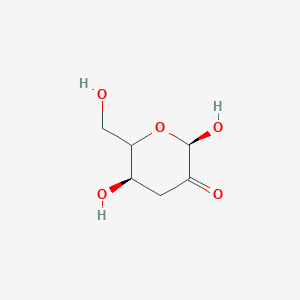
![cyclopenta-1,3-diene;dicyclohexyl-[(1S)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron](/img/structure/B12436304.png)
